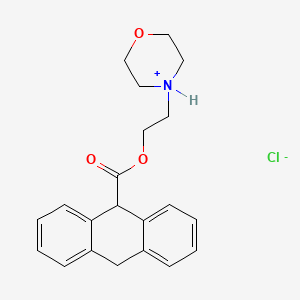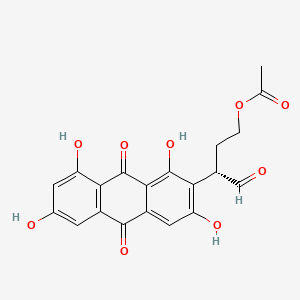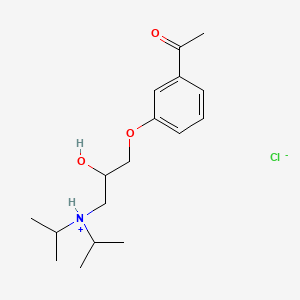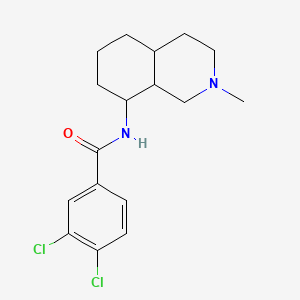![molecular formula C16H24BrNO B13763821 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide CAS No. 56231-55-1](/img/structure/B13763821.png)
1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is a quaternary ammonium compound with a unique bicyclic structure. The presence of the azoniabicyclo[3.2.1]octane scaffold contributes to its biological activity and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide typically involves the formation of the azoniabicyclo[3.2.1]octane core followed by quaternization with a suitable bromide source. One common method includes the cyclization of appropriate precursors under basic conditions, followed by methylation and subsequent quaternization .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, methylation, and quaternization, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor antagonist, which can be useful in studying neurotransmission.
Mechanism of Action
The compound exerts its effects primarily by antagonizing muscarinic acetylcholine receptors (mAChRs). It binds to the receptor sites, preventing acetylcholine from activating the receptors, which leads to a decrease in parasympathetic nervous system activity. This mechanism is particularly beneficial in conditions where reduced parasympathetic activity is desired, such as in the treatment of bronchoconstriction .
Comparison with Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and function as muscarinic receptor antagonists.
Quaternary Ammonium Compounds: Other quaternary ammonium compounds, such as ipratropium bromide, also exhibit similar pharmacological properties.
Uniqueness: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile .
Properties
CAS No. |
56231-55-1 |
|---|---|
Molecular Formula |
C16H24BrNO |
Molecular Weight |
326.27 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide |
InChI |
InChI=1S/C16H23NO.BrH/c1-12-16(9-5-7-14(11-16)17(12)2)13-6-4-8-15(10-13)18-3;/h4,6,8,10,12,14H,5,7,9,11H2,1-3H3;1H |
InChI Key |
CGXKFWKNWWNYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCC(C2)[NH+]1C)C3=CC(=CC=C3)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
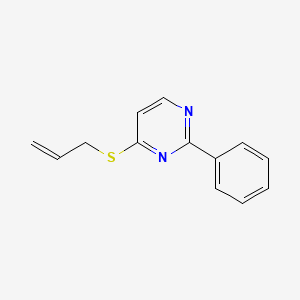
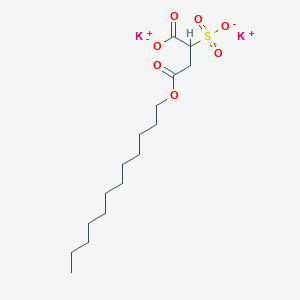
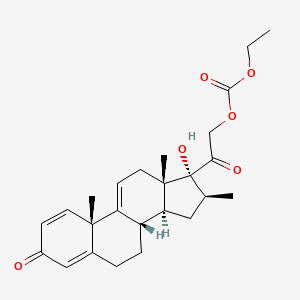
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
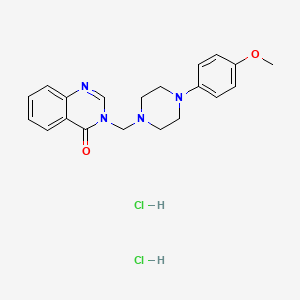
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
